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Compound of Interest

4-bromo-1-(2-methoxyethyl)-1H-
Compound Name:
pyrazole

Cat. No.: B1290734

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for the compound 4-bromo-1-(2-methoxyethyl)-1H-
pyrazole. The information is presented in a structured format to facilitate its use in research
and development, particularly in the fields of medicinal chemistry and materials science. While
experimental spectral data for this specific compound is not readily available in the public
domain, this guide compiles predicted data from reliable sources and provides detailed,
generalized experimental protocols based on the characterization of structurally similar
compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-bromo-1-(2-
methoxyethyl)-1H-pyrazole.

Table 1: Predicted Mass Spectrometry Data

The predicted mass-to-charge ratios (m/z) for various adducts of 4-bromo-1-(2-
methoxyethyl)-1H-pyrazole (Molecular Formula: CeHoBrN20) are provided below. This data is
sourced from computational predictions.[1]
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Adduct lon Predicted m/z
[M+H]* 204.99710
[M+Na]* 226.97904
[M+NHa]* 222.02364
[M+K]* 242.95298
[M-H]- 202.98254
[M+HCOO]- 248.98802
[M+CHsCOO]~ 263.00367

Table 2: Estimated *H NMR Chemical Shifts

The following table presents estimated proton (*H) NMR chemical shifts (8) for 4-bromo-1-(2-

methoxyethyl)-1H-pyrazole. These estimations are based on the analysis of similar pyrazole

derivatives and general principles of NMR spectroscopy. The actual experimental values may

vary.
Estimated Chemical Shift Lo
Proton Multiplicity
(ppm)
H-3 (pyrazole ring) ~7.5-7.7 Singlet
H-5 (pyrazole ring) ~74-7.6 Singlet
-CH:- (ethyl chain, adjacent to )
~4.2-4.4 Triplet
pyrazole)
-CH:- (ethyl chain, adjacent to )
~3.6-3.8 Triplet
methoxy)
-OCHs (methoxy group) ~3.3-35 Singlet

Table 3: Estimated **C NMR Chemical Shifts
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The following table provides estimated carbon-13 (3C) NMR chemical shifts () for 4-bromo-1-

(2-methoxyethyl)-1H-pyrazole, inferred from data on analogous compounds.

Carbon Estimated Chemical Shift (ppm)
C-3 (pyrazole ring) ~138 - 142

C-4 (pyrazole ring, C-Br) ~95 - 100

C-5 (pyrazole ring) ~128 - 132

-CH:- (ethyl chain, adjacent to pyrazole) ~50-55

-CH:- (ethyl chain, adjacent to methoxy) ~70-75

-OCHs (methoxy group) ~58 - 60

Experimental Protocols

The following are detailed, generalized methodologies for the NMR and mass spectrometry
analysis of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole, based on standard practices for the

characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole is

dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCls) or
dimethyl sulfoxide-de (DMSO-de), in @ 5 mm NMR tube. A small amount of tetramethylsilane
(TMS) is added as an internal standard (& = 0.00 ppm).

e 1H NMR Spectroscopy:

o Instrument: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency

of 400 MHz or higher.

o Parameters:

= Number of scans: 16-64

» Pulse sequence: zg30
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= Acquisition time: ~3-4 seconds
» Relaxation delay: 1-2 seconds

» Spectral width: -2 to 12 ppm

e 13C NMR Spectroscopy:

o Instrument: A Bruker Avance spectrometer (or equivalent) operating at a carbon frequency
of 100 MHz or higher.

o Parameters:

Number of scans: 1024-4096 (or more, depending on sample concentration)

Pulse sequence: zgpg30 (proton-decoupled)

Acquisition time: ~1-2 seconds

Relaxation delay: 2-5 seconds

Spectral width: 0 to 200 ppm

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin,
Mnova). Chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile
solvent such as methanol, acetonitrile, or a mixture thereof. For electrospray ionization (ESI),
the concentration is typically in the range of 1-10 pg/mL.

e High-Resolution Mass Spectrometry (HRMS):

o Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an
electrospray ionization (ESI) source.

o Mode: ESI can be run in either positive or negative ion mode to detect different adducts.
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o Parameters:

Capillary voltage: 3-4 kV

Drying gas flow: 5-10 L/min

Drying gas temperature: 200-300 °C

Mass range: 50-500 m/z

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and other characteristic fragment ions. The high-resolution data allows for the determination
of the elemental composition of the parent molecule and its fragments, confirming the
molecular formula.

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of
4-bromo-1-(2-methoxyethyl)-1H-pyrazole.
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Caption: Workflow for the synthesis and characterization of 4-bromo-1-(2-methoxyethyl)-1H-
pyrazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1290734?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/23247855
https://pubchemlite.lcsb.uni.lu/e/compound/23247855
https://www.benchchem.com/product/b1290734#4-bromo-1-2-methoxyethyl-1h-pyrazole-nmr-and-mass-spectrometry-data
https://www.benchchem.com/product/b1290734#4-bromo-1-2-methoxyethyl-1h-pyrazole-nmr-and-mass-spectrometry-data
https://www.benchchem.com/product/b1290734#4-bromo-1-2-methoxyethyl-1h-pyrazole-nmr-and-mass-spectrometry-data
https://www.benchchem.com/product/b1290734#4-bromo-1-2-methoxyethyl-1h-pyrazole-nmr-and-mass-spectrometry-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1290734?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

